Due to its chiral center (designated by the "(3S)" prefix), (3S)-ACPA hydrochloride could potentially serve as a building block in the synthesis of other chiral molecules. Chiral molecules exist in mirror-image forms that can have different biological properties. Enantioselective synthesis, using chiral starting materials, is a technique to create specific desired forms of chiral drugs .
(3S)-ACPA hydrochloride may be of interest as a reference compound or starting material for the design and synthesis of analogues with potential biological activity. By modifying the structure of (3S)-ACPA hydrochloride, researchers can probe structure-activity relationships to optimize for desired properties .